4H-1-Benzopyran-4-one, 6-(ethoxymethyl)-2-(4-methoxyphenyl)-
Description
4H-1-Benzopyran-4-one, 6-(ethoxymethyl)-2-(4-methoxyphenyl)- is a synthetic chromone derivative characterized by a benzopyranone core substituted with an ethoxymethyl group at position 6 and a 4-methoxyphenyl group at position 2. The 4-methoxyphenyl group at position 2 is a common feature in bioactive flavonoids and chromones, often associated with antioxidant and anti-inflammatory properties .
This compound’s synthetic utility lies in its modular structure, allowing modifications to optimize pharmacokinetic or pharmacodynamic profiles.
Properties
CAS No. |
649747-83-1 |
|---|---|
Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
6-(ethoxymethyl)-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C19H18O4/c1-3-22-12-13-4-9-18-16(10-13)17(20)11-19(23-18)14-5-7-15(21-2)8-6-14/h4-11H,3,12H2,1-2H3 |
InChI Key |
HVFNGLIGWGBBKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 6-(ethoxymethyl)-2-(4-methoxyphenyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the reaction of a methoxyphenyl derivative with an ethoxymethylating agent. This intermediate is then cyclized to form the desired benzopyran structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 6-(ethoxymethyl)-2-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzopyrans. Substitution reactions result in derivatives with new functional groups attached to the benzopyran ring.
Scientific Research Applications
Chemistry
In the field of chemistry, 4H-1-Benzopyran-4-one, 6-(ethoxymethyl)-2-(4-methoxyphenyl)- serves as a building block for synthesizing more complex organic molecules. Its structure allows for various chemical modifications through oxidation, reduction, and substitution reactions. These reactions can produce derivatives with diverse functional groups, expanding its utility in synthetic organic chemistry .
Biology
The compound has been studied for its potential biological activities , including:
- Anti-inflammatory properties: Research indicates that derivatives of benzopyrans exhibit significant anti-inflammatory effects. The compound may inhibit enzymes involved in inflammatory pathways .
- Antioxidant activity: It has shown promise in combating oxidative stress by scavenging free radicals, which is crucial in preventing cellular damage.
- Anticancer effects: Preliminary studies suggest that it may have cytotoxic effects on cancer cells, making it a candidate for further investigation as a therapeutic agent in oncology .
Medicine
In medicine, the compound is explored for its potential as a therapeutic agent . Its mechanisms may involve:
- Modulating enzyme activities associated with inflammation and oxidative stress.
- Interacting with specific cellular receptors to exert pharmacological effects.
Clinical studies are needed to evaluate its efficacy and safety in treating diseases such as cancer and neurodegenerative disorders .
Industry
In industrial applications, 4H-1-Benzopyran-4-one, 6-(ethoxymethyl)-2-(4-methoxyphenyl)- is significant for:
- The development of new materials with beneficial properties.
- Serving as a precursor in the synthesis of pharmaceuticals and agrochemicals. Its structural versatility allows it to be tailored for specific applications in these sectors .
Case Studies
Several case studies highlight the compound's applications:
- Anti-inflammatory Research : A study demonstrated that benzopyran derivatives significantly reduced inflammation markers in animal models. The specific compound was shown to inhibit cyclooxygenase enzymes involved in inflammatory processes .
- Antioxidant Activity Assessment : In vitro assays indicated that the compound effectively scavenged free radicals, suggesting its potential role as an antioxidant supplement in health-related products.
- Pharmaceutical Development : Research into the synthesis of novel derivatives has revealed enhanced biological activity compared to the parent compound. These derivatives are being evaluated for their potential use in therapeutic formulations targeting various diseases .
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 6-(ethoxymethyl)-2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or influencing cellular signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromone derivatives exhibit diverse biological activities depending on substituent type, position, and electronic properties. Below is a comparative analysis of 4H-1-Benzopyran-4-one, 6-(ethoxymethyl)-2-(4-methoxyphenyl)- with key analogs:
Structural and Functional Comparison
*Inferred based on substituent contributions.
Key Differences in Properties
Reactivity : Chlorinated derivatives (e.g., 6-chloro-3-methyl-) exhibit higher electrophilicity, making them reactive in nucleophilic substitution reactions, whereas ethoxymethyl is more stable under physiological conditions .
Biological Activity: Hydroxylated analogs (e.g., 5,7-dihydroxy-2-(4-methoxyphenyl)-) show strong antioxidant activity due to free radical scavenging by phenolic -OH groups . Methoxy-substituted compounds (e.g., pectolinarigenin) balance stability and bioactivity, with reported anti-inflammatory effects .
Biological Activity
4H-1-Benzopyran-4-one, 6-(ethoxymethyl)-2-(4-methoxyphenyl)-, also known as a benzopyran derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound belongs to a class of compounds known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of 4H-1-Benzopyran-4-one, 6-(ethoxymethyl)-2-(4-methoxyphenyl)- is with a molecular weight of approximately 342.34 g/mol. The chemical structure features a benzopyran core substituted with an ethoxymethyl group and a methoxyphenyl group, which are crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzopyran derivatives. For example, compounds similar to 4H-1-Benzopyran-4-one have shown significant antiproliferative effects against various cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, while maintaining lower cytotoxicity towards normal cell lines such as HEK-293 .
| Compound | IC50 (μM) against MDA-MB-231 | IC50 (μM) against HEK-293 |
|---|---|---|
| 5a | 5.2 | 102.4 |
| 5b | 10.5 | 150.0 |
| 5c | 15.0 | 200.0 |
| 5d | 22.2 | 293.2 |
These findings suggest that structural modifications on the benzopyran scaffold can enhance selectivity and potency against cancer cells.
Anti-inflammatory Activity
The anti-inflammatory properties of benzopyran derivatives have also been documented. Compounds within this class have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases .
Antimicrobial Effects
Research indicates that certain benzopyran derivatives possess antimicrobial properties against a variety of pathogens. This activity is attributed to the ability of the compounds to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Study on Uterotrophic Activity
A study evaluating the uterotrophic activity of several benzopyran derivatives found that 2-(4'-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one exhibited an antiestrogenic activity of 65% , indicating its potential role in modulating estrogen-related pathways .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications at the 5-, 6-, and 7-positions of the benzopyran ring significantly influenced biological activity. For instance, the introduction of methoxy groups at these positions generally resulted in decreased antiproliferative activity, highlighting the importance of specific substitutions for enhancing therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
